PKUMDL-LTQ-301 is a compound identified as a potent inhibitor of the HipA toxin, which is crucial in combating multidrug-tolerant persisters of Escherichia coli. This compound has gained attention for its potential applications in antibiotic resistance research and development. The chemical is classified under small molecule inhibitors, specifically designed to target bacterial persistence mechanisms.
The synthesis of PKUMDL-LTQ-301 involves multi-step organic synthesis techniques typical for small molecules. Although specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through processes such as:
The synthesis process requires careful optimization to ensure high yield and purity, which is crucial for biological testing.
The molecular structure of PKUMDL-LTQ-301 can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the compound's atomic arrangement and functional groups. The specific molecular formula and structural details are not explicitly mentioned in the sources, but it is essential to analyze these aspects for understanding its mechanism of action.
PKUMDL-LTQ-301 primarily engages in biochemical interactions rather than classical chemical reactions. Its main activity involves binding to the HipA enzyme:
The mechanism by which PKUMDL-LTQ-301 operates involves:
The effectiveness of PKUMDL-LTQ-301 is supported by experimental data demonstrating significant reductions in persister fractions when exposed to antibiotics .
While specific physical properties such as melting point or solubility are not detailed in the literature provided, typical properties evaluated for compounds like PKUMDL-LTQ-301 include:
Chemical properties relevant to PKUMDL-LTQ-301 include:
PKUMDL-LTQ-301 has significant potential applications in scientific research:
Bacterial persistence represents a critical survival strategy wherein a small subpopulation of genetically susceptible cells enters a transient, dormant state capable of withstanding lethal antibiotic exposure or environmental stresses. These "persister cells" exhibit phenotypic heterogeneity rather than genetic mutation, enabling survival during antibiotic treatment with subsequent resuscitation once pressures subside [2] [5]. In Escherichia coli, persister fractions typically range from 10⁻⁶ in exponential phase to 10⁻² in stationary phase cultures [9]. The clinical implications are profound: persistence contributes significantly to chronic infections like tuberculosis, Lyme disease, and recurrent urinary tract infections by allowing bacterial reservoirs to survive standard antibiotic regimens [5].
The molecular basis of persistence involves toxin-antitoxin (TA) module-mediated growth arrest, activation of stringent response pathways via (p)ppGpp alarmones, and inhibition of essential cellular processes including translation and energy metabolism [2] [6]. This dormancy state reduces antibiotic target activity, rendering conventional bactericidal drugs ineffective against non-replicating cells.
Type II TA systems are genetic operons ubiquitous in bacterial genomes, encoding both a stable protein toxin and its labile protein antitoxin. Under normal conditions, antitoxins bind and neutralize their cognate toxins. However, during stress conditions, antitoxins undergo proteolytic degradation by ATP-dependent proteases (notably Lon protease), freeing toxins to inhibit growth [9]. E. coli possesses approximately 37 TA modules, with the MazEF, RelBE, and HipBA families being the most extensively studied [5]. Functional redundancy among these systems is significant – single TA deletions typically show minimal persistence defects, while multiple deletions substantially reduce persister formation [9].
Toxins employ diverse mechanisms to induce dormancy:
Table 1: Major Type II TA Families in E. coli
TA Family | Toxin Mechanism | Cellular Target | Role in Persistence |
---|---|---|---|
HipBA | Serine/Threonine kinase | GltX/tRNA synthetases | Primary persistence mediator |
MazEF | mRNA endonuclease | RNA | Secondary persistence contributor |
RelBE | mRNA endonuclease | RNA | Secondary persistence contributor |
The hipBA operon represents one of the most extensively validated persistence mechanisms in E. coli. HipA functions as a eukaryotic-like serine/threonine kinase that phosphorylates conserved targets upon liberation from its cognate antitoxin HipB. Initial studies suggested elongation factor Tu (EF-Tu) as HipA's primary substrate [9], but subsequent research identified glutamyl-tRNA synthetase (GltX) as the critical target. HipA specifically phosphorylates GltX at Ser239 when complexed with tRNAᴳˡᵘ, inhibiting its aminoacylation activity [6]. This generates uncharged tRNAᴳˡᵘ accumulation, which activates the RelA-mediated stringent response through (p)ppGpp production [2] [6].
The resulting stringent response reprograms cellular metabolism toward dormancy through:
HipA regulation involves sophisticated molecular interactions. The HipB antitoxin dimer binds two HipA molecules, forming a compact complex that autoregulates hipBA transcription. Lon protease specifically recognizes HipB's unstructured C-terminal domain (last 16 amino acids), targeting it for degradation when cellular conditions favor persistence [9]. HipA variants (e.g., HipA7 with G22S/D291A mutations) exhibit gain-of-function phenotypes, increasing persister frequencies up to 10⁻² and demonstrating clinical relevance in chronic urinary tract infections [5] [9].
PKUMDL-LTQ-301 (CAS 728886-01-9) represents a breakthrough in persistence therapeutics – a first-in-class small molecule inhibitor specifically targeting the HipA toxin. Discovered through computational approaches, this compound belongs to a novel chemical class with the molecular formula C₃₀H₂₈N₂O₄ and molecular weight 480.55 g/mol [1]. Its identification marked the first successful example of therapeutic targeting of a bacterial persistence toxin, offering a strategy to potentiate conventional antibiotics against recalcitrant infections.
Table 2: Molecular Properties of PKUMDL-LTQ-301
Property | Value |
---|---|
Chemical Structure | C30H28N2O4 |
Molecular Weight | 480.55 g/mol |
CAS Number | 728886-01-9 |
Discovery Method | Structure-based virtual screening |
Primary Target | HipA toxin kinase domain |
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